molecular formula C14H11ClO2 B1596592 2'-Chloro-2-hydroxy-5-methylbenzophenone CAS No. 6280-52-0

2'-Chloro-2-hydroxy-5-methylbenzophenone

Cat. No. B1596592
CAS RN: 6280-52-0
M. Wt: 246.69 g/mol
InChI Key: BXAARESMPHIJGG-UHFFFAOYSA-N
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Description

2-Chloro-2-hydroxy-5-methylbenzophenone (CHMB) is a chemical compound that belongs to the family of benzophenones. It is widely used in the chemical industry as a UV-absorber, and it also has applications in the field of medicine and biology. In

Scientific Research Applications

  • UV Stabilization : 2'-Chloro-2-hydroxy-5-methylbenzophenone exhibits properties useful in UV stabilization. It has an intramolecular hydrogen bond crucial in UV stabilizers, commonly used in applications like coatings, plastics, and cosmetics to prevent degradation by UV light (Lewanowicz & Baert, 1994).

  • Photostability Studies : This compound undergoes photo-isomerization and photo-degradation under UV light exposure. Such studies are vital in understanding its stability in different environments, impacting its applications in fields like photophysics and material sciences (Krzyżanowska & Olszanowski, 1994).

  • Organic Synthesis : It is used in oxidative dearomatization processes in organic synthesis. Such applications are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

  • Environmental Studies : The presence and effects of 2'-Chloro-2-hydroxy-5-methylbenzophenone and related compounds in environmental samples like water and soil are studied. Such research is crucial for understanding the environmental impact and toxicity of these compounds (Ye, Bishop, Needham, & Calafat, 2008).

  • Pharmaceutical Research : It serves as a building block in pharmaceutical research, particularly in the synthesis of complex molecules that might have therapeutic applications (Adeboya, 1996).

  • Analytical Chemistry : The compound is used in analytical chemistry, especially in the development of analytical reagents and methods for detecting and quantifying various substances (Shingadia & Desai, 2007).

properties

IUPAC Name

(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAARESMPHIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279053
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2-hydroxy-5-methylbenzophenone

CAS RN

6280-52-0
Record name NSC11161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-2-hydroxy-5-methylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MS NEWMAN, AG Pinkus - The Journal of Organic Chemistry, 1954 - ACS Publications
In view of the interestingresults obtained in the condensation of benzotrichloride with p-cresol in the presence of aluminum chloride (1, 2) the behavior of commercially available …
Number of citations: 11 pubs.acs.org
RC Huston, KR Robinson - Journal of the American Chemical …, 1951 - ACS Publications
… Reduction of 2'-chloro-2-hydroxy-5-methylbenzophenone gave 2-methylxanthene. Six new methylphenyl chlorobenzyl ethers were obtained as by-products. …
Number of citations: 6 pubs.acs.org
E Berliner, EA Blommers - Journal of the American Chemical …, 1951 - ACS Publications
… Reduction of 2'-chloro-2-hydroxy-5-methylbenzophenone gave 2-methylxanthene. Six new methylphenyl chlorobenzyl ethers were obtained as by-products. …
Number of citations: 59 pubs.acs.org
S Schiff - 1958 - search.proquest.com
After elucidating the structure of the product, a study was made to de bermine the optimum conditions for running the reaction. p-Chlorophenol was used as the substrate in this study …
Number of citations: 3 search.proquest.com

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